Cas no 165671-05-6 (4,5-Difluoro-2-nitrobenzonitrile)

4,5-Difluoro-2-nitrobenzonitrile is a fluorinated aromatic compound featuring both nitrile and nitro functional groups. Its molecular structure, incorporating two fluorine atoms at the 4 and 5 positions, enhances its reactivity and utility as a versatile intermediate in organic synthesis. The electron-withdrawing properties of the nitro and nitrile groups make it valuable for constructing complex heterocycles and pharmaceuticals, particularly in nucleophilic substitution reactions. The fluorine substituents further influence its electronic and steric characteristics, enabling selective transformations. This compound is commonly employed in agrochemical and medicinal chemistry research due to its ability to introduce fluorinated motifs, which are critical for modulating biological activity and improving metabolic stability.
4,5-Difluoro-2-nitrobenzonitrile structure
165671-05-6 structure
Product name:4,5-Difluoro-2-nitrobenzonitrile
CAS No:165671-05-6
MF:C7H2N2O2F2
MW:184.09978
CID:1016108
PubChem ID:18615600

4,5-Difluoro-2-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4,5-Difluoro-2-nitrobenzonitrile
    • 4,5-difluoro-2-nitro-benzonitrile
    • X4765
    • 3,4-Difluoro-6-nitrobenzonitrile
    • Benzonitrile, 4,5-difluoro-2-nitro-
    • SCHEMBL406002
    • A1-29557
    • 165671-05-6
    • A856796
    • DTXSID70595135
    • MFCD11226292
    • CS-0037585
    • XEYAZDHOOLYSMN-UHFFFAOYSA-N
    • DB-064584
    • AKOS006309621
    • MDL: MFCD11226292
    • Inchi: InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
    • InChI Key: XEYAZDHOOLYSMN-UHFFFAOYSA-N
    • SMILES: C1=C(C#N)C(=CC(=C1F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 184.00800
  • Monoisotopic Mass: 184.00843363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 312.9±42.0 °C at 760 mmHg
  • Flash Point: 143.0±27.9 °C
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 69.61000
  • LogP: 2.26788
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,5-Difluoro-2-nitrobenzonitrile Security Information

4,5-Difluoro-2-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D420730-25mg
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6
25mg
$ 50.00 2022-06-05
Crysdot LLC
CD12135456-5g
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6 97%
5g
$662 2024-07-24
Ambeed
A324040-5g
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6 98%
5g
$436.0 2024-04-23
A2B Chem LLC
AA88305-5g
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6 95%
5g
$993.00 2024-04-20
TRC
D420730-250mg
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6
250mg
$ 250.00 2022-06-05
Alichem
A019000149-1g
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6 97%
1g
288.50 USD 2021-06-17
TRC
D420730-50mg
4,5-Difluoro-2-nitrobenzonitrile
165671-05-6
50mg
$ 70.00 2022-06-05

Additional information on 4,5-Difluoro-2-nitrobenzonitrile

Recent Advances in the Application of 4,5-Difluoro-2-nitrobenzonitrile (CAS: 165671-05-6) in Chemical Biology and Pharmaceutical Research

4,5-Difluoro-2-nitrobenzonitrile (CAS: 165671-05-6) is a fluorinated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, fluorescent probes, and agrochemicals. Its unique structural features, such as the electron-withdrawing nitro and cyano groups combined with fluorine substituents, make it a valuable building block for designing molecules with enhanced reactivity and specificity.

Recent studies have highlighted the role of 4,5-Difluoro-2-nitrobenzonitrile in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the incorporation of fluorinated aromatic moieties has been shown to improve the binding affinity and metabolic stability of these inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent and selective EGFR inhibitors, which exhibited promising antitumor activity in preclinical models. The fluorine atoms were found to play a crucial role in modulating the electronic properties of the inhibitor, thereby enhancing its interaction with the target kinase.

In addition to its applications in drug discovery, 4,5-Difluoro-2-nitrobenzonitrile has been employed in the design of fluorescent probes for bioimaging. A recent study in Analytical Chemistry (2024) reported the development of a nitrobenzonitrile-based probe for the detection of reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity, attributed to the electron-deficient nature of the nitrobenzonitrile core, which facilitates rapid reaction with ROS. This advancement opens new avenues for real-time monitoring of oxidative stress in biological systems.

The synthetic utility of 4,5-Difluoro-2-nitrobenzonitrile has also been explored in agrochemical research. A 2023 patent application disclosed its use as a precursor for the synthesis of herbicidal compounds with improved environmental profiles. The introduction of fluorine atoms was found to enhance the herbicidal activity while reducing the required dosage, thereby minimizing environmental impact. This aligns with the growing demand for sustainable agrochemical solutions.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4,5-Difluoro-2-nitrobenzonitrile. Recent advancements in flow chemistry and catalytic fluorination have addressed some of these issues, as reported in Organic Process Research & Development (2024). These innovations have improved the yield and scalability of the compound, making it more accessible for industrial applications.

In conclusion, 4,5-Difluoro-2-nitrobenzonitrile (CAS: 165671-05-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to bioimaging and agrochemicals, underscore its importance in the field. Future research is expected to further explore its potential, particularly in the development of next-generation therapeutics and diagnostic tools.

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Amadis Chemical Company Limited
(CAS:165671-05-6)4,5-Difluoro-2-nitrobenzonitrile
A856796
Purity:99%
Quantity:5g
Price ($):392.0